molecular formula C8H11NO2 B1603517 4-(1-Amino-2-hydroxyethyl)phenol CAS No. 497165-98-7

4-(1-Amino-2-hydroxyethyl)phenol

Cat. No. B1603517
CAS RN: 497165-98-7
M. Wt: 153.18 g/mol
InChI Key: WKMNUYYJVXICFJ-UHFFFAOYSA-N
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Description

“4-(1-Amino-2-hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H12ClNO2 . It is also known as “4-(1-amino-2-hydroxyethyl)phenol hydrochloride” and has a molecular weight of 189.64 . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “4-(1-Amino-2-hydroxyethyl)phenol” is 1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

Phenols, which are structurally similar to “4-(1-Amino-2-hydroxyethyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

“4-(1-Amino-2-hydroxyethyl)phenol” is a solid at room temperature . Phenols, which are structurally similar, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, including those similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds exhibited broad-spectrum activities against several strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase. This suggests potential applications in treating infections and managing diabetes (Rafique et al., 2022).

Chemical Studies and Applications

  • Ethylene Oligomerization : 4-(1-Amino-2-hydroxyethyl)phenol derivatives were used in the synthesis of nickel(II) complexes that acted as catalysts in ethylene oligomerization, producing butenes and hexenes. This demonstrates their potential use in industrial applications involving polymerization (Ngcobo & Ojwach, 2017).

Polymer Research

  • Innovative Polymer Formation : Studies involving derivatives of 4-aminophenol led to the discovery of novel organic polymers with diverse reactivity and potential applications in nanomedicine and organocatalysis (Nan et al., 2017).

Enzymatic Studies

  • Understanding Enzyme Function : 4-(1-Amino-2-hydroxyethyl)phenol derivatives have been used to identify phenol binding sites in enzymes, enhancing the understanding of enzyme mechanisms and potentially leading to new drug discoveries (Xiong et al., 2006).

Material Science

  • Development of Functionalized Materials : The derivatives of 4-aminophenol, similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been utilized in the synthesis of materials with potential applications in electronics, as demonstrated by their role in creating conductive polymers (Reihmann & Ritter, 2002).

Catalysis and Chemical Reactions

  • Catalytic Activities in Oxotransfer Reactions : Complexes formed with 4-aminophenol derivatives, closely related to 4-(1-Amino-2-hydroxyethyl)phenol, have been studied for their catalytic activities in oxotransfer reactions, suggesting their potential as catalysts in various chemical processes [(Hossain et al., 2017)]The scientific research applications of 4-(1-Amino-2-hydroxyethyl)phenol are diverse and span across various fields. Here are detailed insights based on recent research:

Synthesis and Biological Evaluation

  • Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, including those similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds exhibited broad-spectrum activities against several strains of bacteria and fungi, as well as significant inhibition of amylase and glucosidase. This suggests potential applications in treating infections and managing diabetes (Rafique et al., 2022).

Chemical Studies and Applications

  • Ethylene Oligomerization : 4-(1-Amino-2-hydroxyethyl)phenol derivatives were used in the synthesis of nickel(II) complexes that acted as catalysts in ethylene oligomerization, producing butenes and hexenes. This demonstrates their potential use in industrial applications involving polymerization (Ngcobo & Ojwach, 2017).

Polymer Research

  • Innovative Polymer Formation : Studies involving derivatives of 4-aminophenol led to the discovery of novel organic polymers with diverse reactivity and potential applications in nanomedicine and organocatalysis (Nan et al., 2017).

Enzymatic Studies

  • Understanding Enzyme Function : 4-(1-Amino-2-hydroxyethyl)phenol derivatives have been used to identify phenol binding sites in enzymes, enhancing the understanding of enzyme mechanisms and potentially leading to new drug discoveries (Xiong et al., 2006).

Material Science

  • Development of Functionalized Materials : The derivatives of 4-aminophenol, similar to 4-(1-Amino-2-hydroxyethyl)phenol, have been utilized in the synthesis of materials with potential applications in electronics, as demonstrated by their role in creating conductive polymers (Reihmann & Ritter, 2002).

Safety and Hazards

“4-(1-Amino-2-hydroxyethyl)phenol” is associated with several safety hazards. It has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1-amino-2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNUYYJVXICFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603558
Record name 4-(1-Amino-2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Amino-2-hydroxyethyl)phenol

CAS RN

497165-98-7
Record name 4-(1-Amino-2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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